molecular formula C8H10O3S B178111 Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate CAS No. 160744-13-8

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate

Cat. No.: B178111
CAS No.: 160744-13-8
M. Wt: 186.23 g/mol
InChI Key: AWHZEVJFJOIQBV-UHFFFAOYSA-N
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Description

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate is an organic compound with the molecular formula C8H10O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-(2-hydroxyethyl)thiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with an appropriate halide under palladium catalysis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid catalyst, nitration with nitric acid and sulfuric acid, and sulfonation with sulfur trioxide in sulfuric acid.

Major Products Formed

    Oxidation: Formation of methyl 5-(2-oxoethyl)thiophene-2-carboxylate.

    Reduction: Formation of 5-(2-hydroxyethyl)thiophene-2-methanol.

    Substitution: Formation of various substituted thiophene derivatives, depending on the substituent introduced.

Scientific Research Applications

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Derivatives of this compound have shown potential as anti-inflammatory and antimicrobial agents, making it a valuable scaffold for drug development.

    Material Science: Thiophene derivatives are used in the fabrication of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups allow for hydrogen bonding and hydrophobic interactions with active sites of enzymes or binding pockets of receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The thiophene ring provides a rigid and planar structure that enhances binding affinity and specificity.

Comparison with Similar Compounds

Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 5-(2-hydroxyethyl)furan-2-carboxylate: This compound has a furan ring instead of a thiophene ring, which affects its electronic properties and reactivity.

    Methyl 5-(2-hydroxyethyl)pyrrole-2-carboxylate: This compound contains a pyrrole ring, which influences its biological activity and chemical behavior.

    Methyl 5-(2-hydroxyethyl)benzene-2-carboxylate: This compound has a benzene ring, providing different steric and electronic effects compared to the thiophene ring.

The uniqueness of this compound lies in the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs.

Properties

IUPAC Name

methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-11-8(10)7-3-2-6(12-7)4-5-9/h2-3,9H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHZEVJFJOIQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445670
Record name Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160744-13-8
Record name Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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